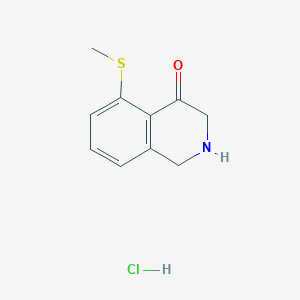![molecular formula C10H14N2O2 B14363669 N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide CAS No. 91754-54-0](/img/structure/B14363669.png)
N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide: is an organic compound characterized by the presence of an amide group attached to a benzene ring substituted with amino, hydroxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide typically begins with 3-amino-2-hydroxy-5-methylbenzaldehyde.
Reaction with Acetic Anhydride: The aldehyde group is first converted to an amide group by reacting with acetic anhydride under acidic conditions.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In industrial settings, the synthesis may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide can undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and proteins.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of dyes and pigments.
- Applied in the development of new materials with specific properties.
Mécanisme D'action
Molecular Targets and Pathways: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The compound’s mechanism of action involves binding to these targets, leading to modulation of biochemical pathways. For example, it may inhibit or activate certain enzymes, resulting in altered cellular functions.
Comparaison Avec Des Composés Similaires
N-(3-Methylphenyl)acetamide: Similar structure but lacks the amino and hydroxy groups.
N-(2-Methylphenyl)acetamide: Similar structure but with different substitution pattern on the benzene ring.
N-(4-Hydroxyphenyl)acetamide: Contains a hydroxy group but lacks the amino and methyl groups.
Uniqueness: N-[(3-Amino-2-hydroxy-5-methylphenyl)methyl]acetamide is unique due to the presence of both amino and hydroxy groups on the benzene ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups allows for diverse applications and interactions with various molecular targets.
Propriétés
Numéro CAS |
91754-54-0 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
N-[(3-amino-2-hydroxy-5-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-6-3-8(5-12-7(2)13)10(14)9(11)4-6/h3-4,14H,5,11H2,1-2H3,(H,12,13) |
Clé InChI |
TWTHWVUJWHDYRS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)N)O)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


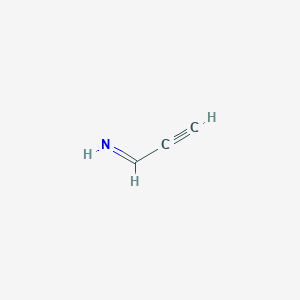
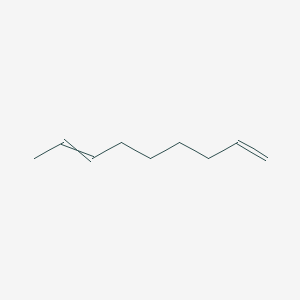
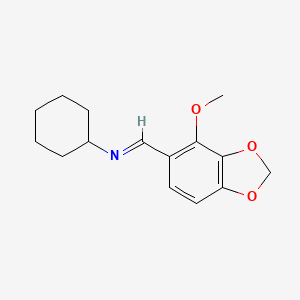
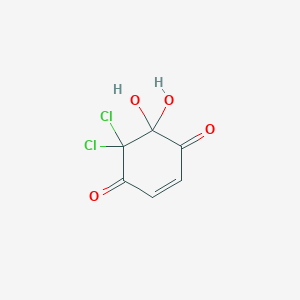
![2,5,11-Trimethyl-6H-pyrido[4,3-b]carbazol-2-ium chloride](/img/structure/B14363623.png)

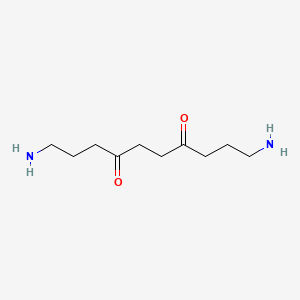
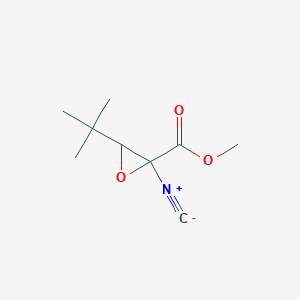
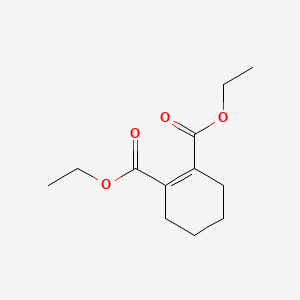
![1-Methoxy-2-[2-(3-methoxyphenyl)ethenyl]benzene](/img/structure/B14363656.png)
![3,4-Dimethyl-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14363657.png)
![5,5'-[(2-Chlorophenyl)methylene]bis(11-ethyl-11H-benzo[a]carbazole)](/img/structure/B14363661.png)

